molecular formula C17H16FN3O3S B11382937 4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11382937
M. Wt: 361.4 g/mol
InChI Key: MWINNFWWAKYTBC-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the oxadiazole ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. The presence of the oxadiazole ring, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-fluoro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C17H16FN3O3S/c1-12-4-3-5-13(10-12)17-19-16(24-20-17)11-21(2)25(22,23)15-8-6-14(18)7-9-15/h3-10H,11H2,1-2H3

InChI Key

MWINNFWWAKYTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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